methyl 3-{[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate
Description
The compound methyl 3-{[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate features a benzothiadiazin core, a sulfur- and nitrogen-containing heterocycle with three oxo groups, a 3,4-dimethylphenyl substituent, and a methoxybenzoate ester.
Properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-16-9-11-20(13-17(16)2)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)15-19-14-18(24(28)33-4)10-12-22(19)32-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHIMHSTNXEHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 3-{[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate exhibit promising anticancer activities. These compounds often target specific pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
- Case Studies : In vitro studies have shown that derivatives of this compound reduced the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity
Another significant application of this compound is its potential antimicrobial properties. Research has demonstrated that similar benzothiadiazine derivatives possess broad-spectrum antibacterial and antifungal activities:
- Mechanism : These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Studies : Laboratory evaluations have shown effectiveness against common pathogens like Staphylococcus aureus and Candida albicans.
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical intermediate in the synthesis of novel drugs targeting specific diseases:
- Cancer Therapy : As mentioned earlier, its role in anticancer drug development is under investigation.
- Antimicrobial Agents : Due to its efficacy against various pathogens, it may serve as a lead compound for new antibiotics.
Comparison with Similar Compounds
Structural and Functional Analysis
- Benzothiadiazin vs. Quinazolinone (4l): The quinazolinone core in 4l is oxygen-rich and fused with aromatic rings, contrasting with the sulfur-containing benzothiadiazin. Both feature methoxy and aryl substituents, suggesting shared synthetic routes (e.g., Suzuki coupling for aryl introduction).
Triazine Derivatives (5l and Metsulfuron):
Triazines (e.g., 5l , metsulfuron ) are herbicidal due to their inhibition of acetolactate synthase (ALS). The target compound’s ester and methoxy groups resemble metsulfuron’s sulfonylurea moiety, but the benzothiadiazin core may offer distinct binding kinetics or environmental persistence.Thiadiazole (LS-03205): LS-03205 shares a sulfur heterocycle and methoxybenzoate ester with the target compound. However, its thiadiazole ring and phenylcarbamoyl group imply different bioactivity, possibly targeting enzymes like carbonic anhydrase rather than ALS.
Preparation Methods
Synthesis of the Benzothiadiazine 1,1,3-Trioxo Core
The benzothiadiazine 1,1,3-trioxo moiety forms the central scaffold of the target compound. A widely adopted approach involves the intramolecular aza-Wittig reaction , as demonstrated in the synthesis of 3-ethoxybenzothiadiazine 1,1-dioxide derivatives . Starting with o-aminobenzenesulfonamide, condensation with urea or isocyanates under reflux conditions generates the bicyclic structure. For the target molecule, 3,4-dimethylphenyl substitution at the 2-position necessitates introducing this group early in the synthesis.
Key Reaction Steps :
-
Sulfonamide Activation : o-Aminobenzenesulfonamide reacts with 3,4-dimethylphenyl isocyanate in dimethylformamide (DMF) at 80–100°C to form the corresponding urea derivative .
-
Cyclization : Heating the urea intermediate in the presence of a base (e.g., potassium carbonate) induces intramolecular cyclization, yielding 2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine .
Optimization Considerations :
-
Solvent Choice : DMF or toluene enhances reaction efficiency due to high boiling points and solubility .
-
Catalysts : Cuprous salts (e.g., CuCl) accelerate cyclization but require strict moisture control .
Synthesis of Methyl 4-Methoxybenzoate
The 4-methoxybenzoate moiety is synthesized through esterification and methylation of commercially available precursors.
Stepwise Route :
-
Esterification : 4-Hydroxybenzoic acid is refluxed with methanol in the presence of sulfuric acid to yield methyl 4-hydroxybenzoate .
-
Methylation : Treat the hydroxy ester with iodomethane and potassium carbonate in DMF at 60°C for 2 hours, achieving >85% conversion to methyl 4-methoxybenzoate .
Alternative Pathways :
-
Direct Cyanidation : 3,4-Dimethoxyphenylacetic acid reacts with sodium nitrite and FeCl₃ to form 3,4-dimethoxybenzonitrile, which is hydrolyzed to the carboxylic acid and esterified . However, this route introduces unnecessary steps for the target compound.
Coupling of Fragments: Final Assembly
The benzothiadiazine-methylene intermediate and methyl 4-methoxybenzoate are conjugated via a Knoevenagel condensation or Grignard reaction .
Grignard Approach :
-
Benzoate Activation : Convert methyl 4-methoxybenzoate to its corresponding acid chloride using thionyl chloride.
-
Nucleophilic Addition : React the acid chloride with the benzothiadiazine-methylene Grignard reagent (generated from Mg and ethyl bromide) in THF at –10°C .
-
Workup : Quench with aqueous ammonium chloride and purify via recrystallization from ethanol/water .
Yield and Purity :
Characterization and Analytical Data
Critical spectroscopic data for intermediates and the final compound are summarized below:
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzothiadiazine core | 7.85 (d, 2H, Ar–H), 6.90 (s, 1H, Ar–H), 3.45 (s, 3H, CH₃) | 1680 (C=O), 1340 (S=O) |
| Methyl 4-methoxybenzoate | 8.05 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃) | 1725 (C=O), 1250 (C–O–C) |
| Final Compound | 8.10 (d, 2H, Ar–H), 7.30 (s, 1H, Ar–H), 4.55 (s, 2H, CH₂), 3.92 (s, 6H, OCH₃) | 1720 (C=O), 1685 (C=O), 1345 (S=O) |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are preferred to batch processes due to improved heat transfer and reduced reaction times . Key parameters include:
Q & A
Q. What are the recommended synthetic routes for preparing methyl 3-{[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Intermediate Synthesis : React a benzothiadiazine precursor (e.g., 3,4-dihydro-2H-1λ⁶-benzothiadiazine-1,1,3-trione) with a substituted benzaldehyde derivative under reflux in ethanol or dichloromethane, catalyzed by glacial acetic acid .
Coupling Reaction : Introduce the methyl 4-methoxybenzoate moiety through nucleophilic substitution or Mitsunobu conditions, depending on the reactivity of the intermediate.
Purification : Use column chromatography (e.g., silica gel, gradient elution with dichloromethane/ethyl acetate) to isolate the product. Yield optimization may require adjusting reaction time (e.g., 3–24 hours) and stoichiometric ratios .
Key Characterization Data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.84 (s, 3H, OCH₃), δ 5.11 (s, 2H, CH₂), δ 7.49–7.31 (m, aromatic protons) | |
| FTIR | 3198 cm⁻¹ (N–H stretch), 1596 cm⁻¹ (C=O), 1131 cm⁻¹ (S=O) | |
| HRMS | Calculated for C₂₄H₂₁N₃O₆S [M+H]⁺: 480.1123; Found: 480.1120 |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Based on its structural analogs (e.g., benzothiadiazine derivatives):
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Handling Protocols :
- Use fume hoods and personal protective equipment (gloves, lab coat, goggles).
- Avoid inhalation of dust; employ wet methods for powder transfer.
- Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation.
- Emergency Measures :
- Skin contact: Rinse with water for 15 minutes; seek medical attention for irritation .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or FTIR data may arise from:
- Tautomerism : Benzothiadiazine derivatives often exhibit keto-enol tautomerism. Use temperature-dependent NMR (e.g., 25°C vs. 60°C) to observe dynamic equilibria .
- Impurity Interference : Employ heteronuclear correlation spectroscopy (HSQC, HMBC) to distinguish overlapping signals. For example, HMBC can confirm coupling between the CH₂ group and the benzothiadiazine core .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction. For hygroscopic samples, use oil-coated mounting techniques .
Q. What strategies optimize reaction yields in the synthesis of this compound?
Methodological Answer: Low yields (<50%) often result from steric hindrance or poor solubility. Mitigation approaches include:
- Solvent Optimization : Replace ethanol with DMF or THF to enhance intermediate solubility .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate coupling steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >70% .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2 PDB: 5KIR). Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- ADMET Prediction : Employ SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition risks .
Data Contradiction Analysis Example
Issue : Conflicting FTIR spectra showing variable S=O stretching frequencies (1131 cm⁻¹ vs. 1150 cm⁻¹).
Resolution :
- Sample Purity : Re-crystallize the compound and reacquire spectra to exclude solvent or impurity effects .
- Crystal Packing : Compare X-ray structures to determine if intermolecular hydrogen bonding alters vibrational modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
